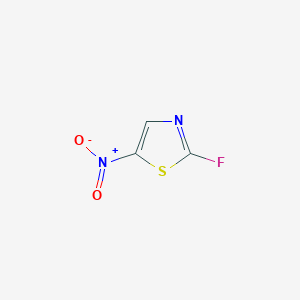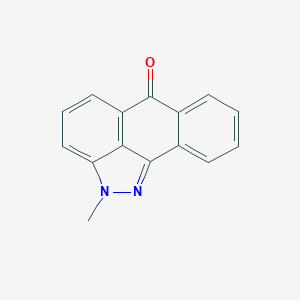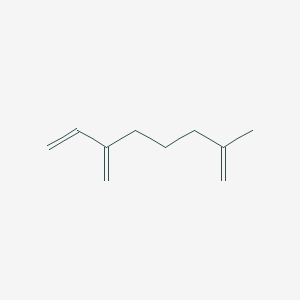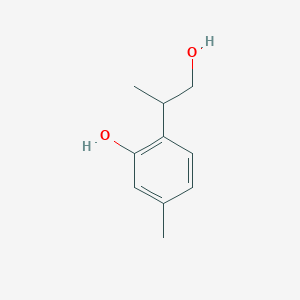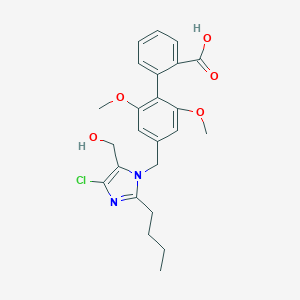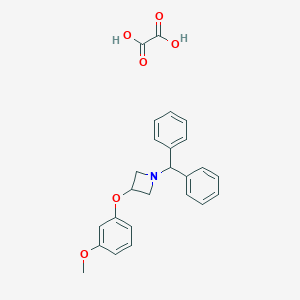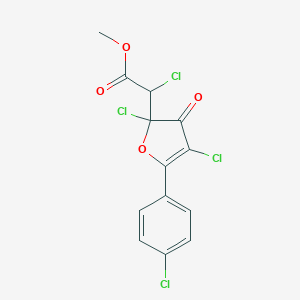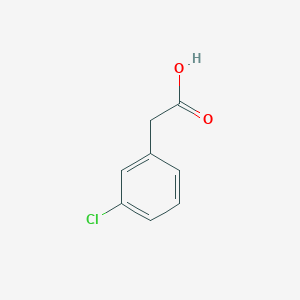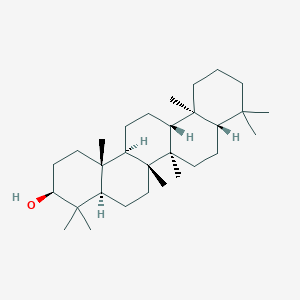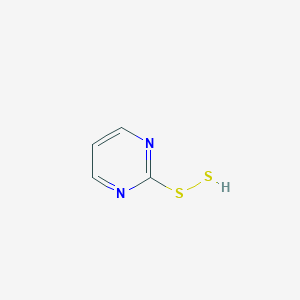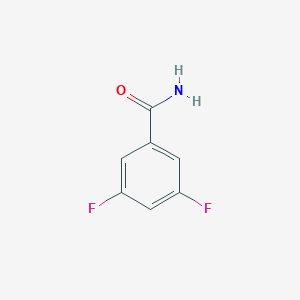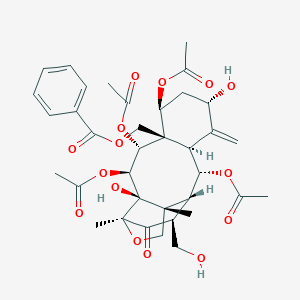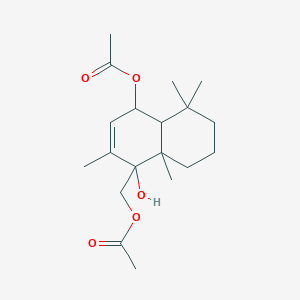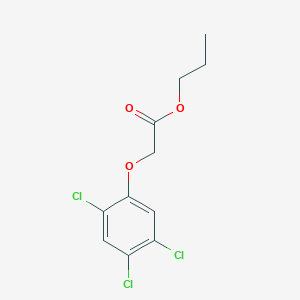
Propyl 2,4,5-trichlorophenoxyacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 2,4,5-trichlorophenoxyacetate (PTCA) is a synthetic herbicide that is widely used in agriculture to control broadleaf weeds in crops such as corn, soybeans, and wheat. It belongs to the family of phenoxy herbicides, which are known for their selective action against broadleaf weeds. PTCA is a potent herbicide that has been extensively studied for its chemical and biological properties.
Mecanismo De Acción
Propyl 2,4,5-trichlorophenoxyacetate acts by disrupting the normal functioning of plant hormones such as auxins and cytokinins. It inhibits the activity of enzymes that are involved in the synthesis and transport of these hormones, leading to stunted growth and eventual death of the plant. Propyl 2,4,5-trichlorophenoxyacetate also affects the metabolism of plants by inhibiting the synthesis of proteins and nucleic acids.
Efectos Bioquímicos Y Fisiológicos
Propyl 2,4,5-trichlorophenoxyacetate has been shown to have both acute and chronic effects on plants. Acute exposure to Propyl 2,4,5-trichlorophenoxyacetate can cause wilting, chlorosis, and necrosis of the leaves, while chronic exposure can lead to reduced growth and yield. Propyl 2,4,5-trichlorophenoxyacetate has also been shown to affect the activity of enzymes involved in the metabolism of carbohydrates, lipids, and amino acids in plants.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl 2,4,5-trichlorophenoxyacetate is a valuable tool for weed management in crops and has been extensively studied for its herbicidal properties. Its selective action against broadleaf weeds makes it a valuable tool for weed management in crops. However, the use of Propyl 2,4,5-trichlorophenoxyacetate in lab experiments is limited by its toxicity and potential for environmental contamination. Careful attention must be paid to the handling and disposal of Propyl 2,4,5-trichlorophenoxyacetate to prevent exposure to humans and the environment.
Direcciones Futuras
The future directions for research on Propyl 2,4,5-trichlorophenoxyacetate include the development of new formulations and delivery systems that reduce the potential for environmental contamination and improve the efficacy of the herbicide. The development of new herbicides with different modes of action that complement the action of Propyl 2,4,5-trichlorophenoxyacetate is also an area of active research. The use of genetic engineering to develop crops that are resistant to Propyl 2,4,5-trichlorophenoxyacetate is another potential area of research. Overall, the continued study of Propyl 2,4,5-trichlorophenoxyacetate and its mode of action will lead to the development of more effective and sustainable weed management strategies in agriculture.
Métodos De Síntesis
Propyl 2,4,5-trichlorophenoxyacetate is synthesized by the reaction of 2,4,5-trichlorophenol with chloroacetic acid in the presence of a catalyst such as sulfuric acid. The resulting product is then esterified with propyl alcohol to produce Propyl 2,4,5-trichlorophenoxyacetate. The synthesis of Propyl 2,4,5-trichlorophenoxyacetate is a complex process that requires careful attention to reaction conditions and purity of reagents.
Aplicaciones Científicas De Investigación
Propyl 2,4,5-trichlorophenoxyacetate has been extensively studied for its herbicidal properties and its mode of action. It has been shown to inhibit the growth of broadleaf weeds by interfering with the normal functioning of plant hormones. Propyl 2,4,5-trichlorophenoxyacetate is also known to affect the metabolism of plants by disrupting the synthesis of proteins and nucleic acids. Its selective action against broadleaf weeds makes it a valuable tool for weed management in crops.
Propiedades
Número CAS |
1928-40-1 |
|---|---|
Nombre del producto |
Propyl 2,4,5-trichlorophenoxyacetate |
Fórmula molecular |
C11H11Cl3O3 |
Peso molecular |
297.6 g/mol |
Nombre IUPAC |
propyl 2-(2,4,5-trichlorophenoxy)acetate |
InChI |
InChI=1S/C11H11Cl3O3/c1-2-3-16-11(15)6-17-10-5-8(13)7(12)4-9(10)14/h4-5H,2-3,6H2,1H3 |
Clave InChI |
KQPZLIOOEZZUFO-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
SMILES canónico |
CCCOC(=O)COC1=CC(=C(C=C1Cl)Cl)Cl |
Otros números CAS |
1928-40-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Bis(2-bromo-ethylsulfanyl)-[1,3]dithiol-2-one](/img/structure/B161590.png)
